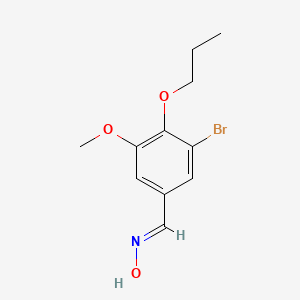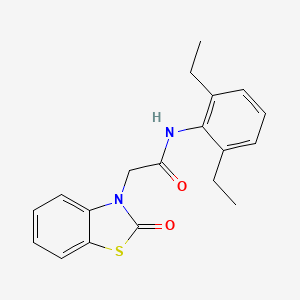
1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its structural complexity and potential biological activities. Benzimidazole derivatives, including those with morpholine skeletons, have been explored for various biological activities, such as glucosidase inhibition and antioxidant activity.
Synthesis Analysis
Benzimidazole derivatives containing a morpholine skeleton at the C-6 position have been synthesized through a 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method provides a simple and efficient approach to obtaining these compounds, which have been explored for their in vitro antioxidant activities and glucosidase inhibition potential (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
The molecular structure of related benzimidazole derivatives has been elucidated, showing that the benzimidazole ring tends to be approximately planar. These structures have been further analyzed through crystallographic studies, providing insights into their conformations and interactions within crystals (Yoon et al., 2011).
Chemical Reactions and Properties
Benzimidazole compounds have been involved in various chemical reactions, including their use in the synthesis of novel analogs for biological evaluation. For instance, the synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) have demonstrated significant effects on the potency of substituted derivatives (Rewcastle et al., 2011).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including their solubility, melting points, and crystalline structures, have been a subject of study to better understand their chemical behavior and potential applications in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interaction with biological targets, have been explored. The synthesis and antifungal activity of novel benzimidazol-2- ylcyanoketone oxime ethers containing a morpholine moiety highlight the antifungal potential of these compounds, indicating their chemical properties conducive to biological activity (Qu et al., 2015).
科学的研究の応用
Glucosidase Inhibition and Antioxidant Activity
Benzimidazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential as glucosidase inhibitors and for their antioxidant activities. These compounds exhibit significant in vitro antioxidant activities, as demonstrated in various assays such as Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, they have shown promising α-glucosidase inhibitory potential, with some derivatives performing better than standard treatments like acarbose. This suggests their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).
Antimicrobial and Antifungal Activities
Novel benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Certain compounds within this class have shown promising activities against various microbial and fungal strains. For example, synthesized benzimidazole-morpholine derivatives have been evaluated for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).
Anti-inflammatory Properties
Research on benzimidazole derivatives has also highlighted their potential in treating inflammatory diseases. Specific compounds have demonstrated significant anti-inflammatory activity in in vivo models, such as carrageenan-induced rat paw edema tests. These findings suggest that certain benzimidazole derivatives could serve as leads for the development of new anti-inflammatory agents, offering a novel approach to the treatment of various inflammatory conditions (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).
Cancer Research
Benzimidazole compounds, including those related to the queried chemical structure, have been investigated for their anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines, such as human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3). This suggests their potential as frameworks for developing new anticancer agents (Hsieh, Ko, Chang, Kapoor, Liang, Chu, Lin, Horng, & Hsu, 2019).
特性
IUPAC Name |
3-(2-ethoxyethyl)-6-(morpholine-4-carbonyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-22-10-7-19-14-4-3-12(11-13(14)17-16(19)21)15(20)18-5-8-23-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHULSQZXDMHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)




![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)


![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

